N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine
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Overview
Description
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This particular compound combines the structural features of coumarins with an alanine moiety, potentially enhancing its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the following steps:
Starting Materials: The synthesis begins with 4-propyl-2H-chromen-2-one and L-alanine.
Formation of Intermediate: The chromenone is first reacted with bromoacetic acid to form 2-(bromomethyl)-4-propyl-2H-chromen-2-one.
Coupling Reaction: This intermediate is then coupled with L-alanine in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often involve:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Room temperature to 80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reagent addition
- Purification techniques such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It can be used in assays to test its efficacy against various bacterial and fungal strains.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its coumarin backbone suggests possible anticoagulant activity, while the alanine moiety may enhance its bioavailability and specificity.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with specific molecular targets. The chromenone moiety can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. The alanine moiety may facilitate its transport across cell membranes, enhancing its intracellular activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine
- N-{[(2-oxo-4-ethyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine
- N-{[(2-oxo-4-butyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine
Uniqueness
Compared to its analogs, N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine may exhibit enhanced biological activity due to the propyl group, which can influence its hydrophobic interactions and binding affinity with target proteins. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(2S)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-3-4-11-7-16(20)24-14-8-12(5-6-13(11)14)23-9-15(19)18-10(2)17(21)22/h5-8,10H,3-4,9H2,1-2H3,(H,18,19)(H,21,22)/t10-/m0/s1 |
InChI Key |
WCXZKKJUSFIZLR-JTQLQIEISA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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